molecular formula C13H15NO2 B8411766 2-Methyl-6,7,8,9-tetrahydronaphth[2,3-b]-1,4-oxazin-3(4H)-one

2-Methyl-6,7,8,9-tetrahydronaphth[2,3-b]-1,4-oxazin-3(4H)-one

Cat. No. B8411766
M. Wt: 217.26 g/mol
InChI Key: XDYGIGCJESMNCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06365736B1

Procedure details

In a mixture of 10 ml of glacial acetic acid with 1.25 ml of water, 2-(5,6,7,8-tetrahydro-3-nitro-2-naphthoxy)-propionic acid ethyl ester is dissolved and mixed in portions with 960 mg of iron powder. It is heated, cooled and poured onto water. The crystals are suctioned off and washed with water, dissolved again with ethyl acetate and washed with soda solution, the organic phase is washed with brine, dried with magnesium sulfate and concentrated by evaporation. 740 mg, yield 81%, results.
Name
Quantity
1.25 mL
Type
reactant
Reaction Step One
Name
2-(5,6,7,8-tetrahydro-3-nitro-2-naphthoxy)-propionic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
960 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.C([O:4][C:5](=O)[CH:6]([O:8][C:9]1[C:18]([N+:19]([O-])=O)=[CH:17][C:16]2[CH2:15][CH2:14][CH2:13][CH2:12][C:11]=2[CH:10]=1)[CH3:7])C>C(O)(=O)C.[Fe]>[CH3:7][CH:6]1[O:8][C:9]2[CH:10]=[C:11]3[C:16](=[CH:17][C:18]=2[NH:19][C:5]1=[O:4])[CH2:15][CH2:14][CH2:13][CH2:12]3

Inputs

Step One
Name
Quantity
1.25 mL
Type
reactant
Smiles
O
Name
2-(5,6,7,8-tetrahydro-3-nitro-2-naphthoxy)-propionic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(C)OC1=CC=2CCCCC2C=C1[N+](=O)[O-])=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
960 mg
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
is dissolved
TEMPERATURE
Type
TEMPERATURE
Details
It is heated
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
poured onto water
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
dissolved again with ethyl acetate
WASH
Type
WASH
Details
washed with soda solution
WASH
Type
WASH
Details
the organic phase is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
740 mg, yield 81%, results

Outcomes

Product
Name
Type
Smiles
CC1C(NC2=C(O1)C=C1CCCCC1=C2)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.